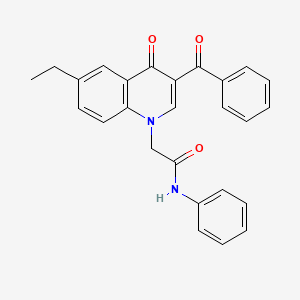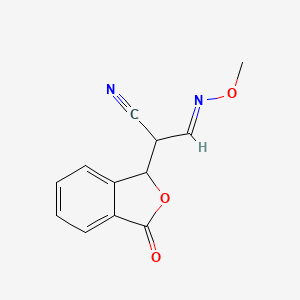
5-Ethyl-6-phenyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-6-phenyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a keto group at position 3. The presence of an ethyl group at position 5 and a phenyl group at position 6 further defines its structure. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, to which this compound belongs, have a broad spectrum of pharmacological activities .
Mode of Action
It is known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of certain cellular processes .
Biochemical Pathways
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical and pharmacokinetic parameters of pyridazinone derivatives have been studied and found to be promising .
Result of Action
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they may have multiple molecular and cellular effects .
Action Environment
The storage temperature for this compound is typically room temperature, suggesting it has good stability under normal environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-phenyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate hydrazones. One common method involves the reaction of phenylhydrazine with levulinic acid, followed by cyclization and oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound’s derivatives are used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-3(2H)-pyridazinones: These compounds share the pyridazinone core structure but differ in the substituents attached to the ring.
6-Phenyl-4,5-dihydro-3(2H)-pyridazinones: These derivatives have a phenyl group at position 6, similar to 5-ethyl-6-phenyl-2,3-dihydropyridazin-3-one.
Uniqueness
This compound is unique due to the specific combination of an ethyl group at position 5 and a phenyl group at position 6. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
4-ethyl-3-phenyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-9-8-11(15)13-14-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBIHHHKZBNQBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NN=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
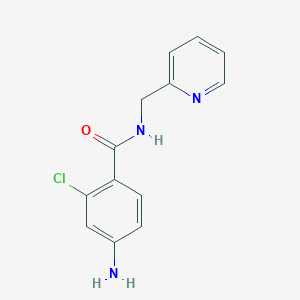
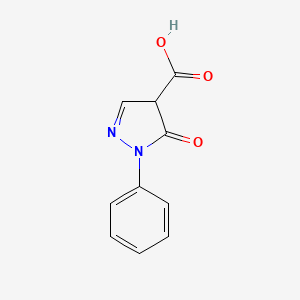
![1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2404233.png)

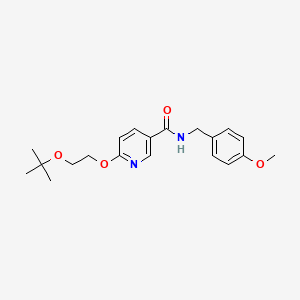
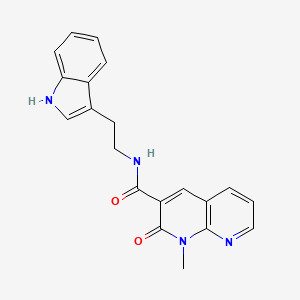
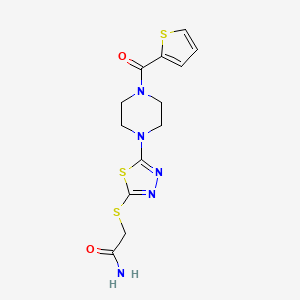
![2-[(1R,2R)-2-Methylcyclopropyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2404244.png)
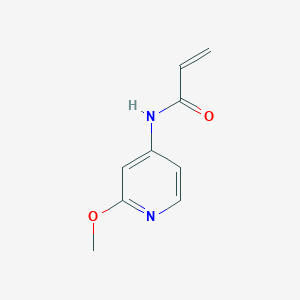
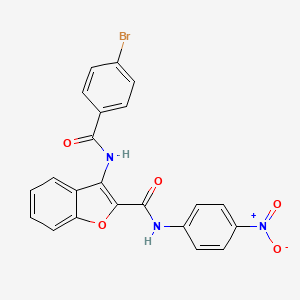
![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide](/img/structure/B2404247.png)
